N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3/c1-21-8-2-3-13(21)14(22)6-7-19-15(23)16(24)20-10-4-5-12(18)11(17)9-10/h2-5,8-9,14,22H,6-7H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFDXGIOVLRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aromatic amine and subject it to a series of reactions including halogenation, amide formation, and hydroxylation. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the halogen atoms could introduce various functional groups.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Research Findings
Substituent Effects on Aromatic Rings: The 3-chloro-4-fluorophenyl group in the target compound provides a distinct electronic profile compared to positional isomers (e.g., 4-chloro-3-fluorophenyl in ). The chloro-fluoro substitution at adjacent positions may enhance dipole interactions with target proteins compared to non-adjacent analogs. In contrast, BG16147 (3-fluoro-4-methylphenyl) replaces chlorine with a methyl group, reducing electron-withdrawing effects but increasing steric bulk, which could alter binding specificity .
Cyclopropyl-pyrrolidine in introduces rigidity and lipophilicity, possibly enhancing membrane permeability but reducing solubility compared to the hydroxypropyl-pyrrole group in the target compound.
Backbone Flexibility vs. Rigidity :
- The ethanediamide backbone provides conformational flexibility, allowing adaptation to diverse binding pockets. This contrasts with rigid cores like imidazo-pyridine in , which may limit bioavailability despite stronger target affinity.
Pharmacokinetic Considerations :
Q & A
Q. What are the optimal synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide?
The synthesis involves multi-step organic reactions, including amide bond formation and hydroxyl group protection. Key steps include:
- Coupling the 3-chloro-4-fluorophenyl moiety with the hydroxypropyl-pyrrole intermediate under anhydrous conditions.
- Optimizing reaction parameters (e.g., temperature: 60–80°C, solvents: DMF or THF) to achieve >70% yield .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reproducibility requires strict control of moisture and oxygen levels .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ ~430–440 Da) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .
Q. What preliminary bioactivity assays are recommended for this compound?
Initial screening should focus on:
- Enzyme inhibition assays: Target kinases (e.g., EGFR, VEGFR) due to structural similarity to known amide-based inhibitors .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Computational docking: Predict binding affinity to proteins using software like AutoDock Vina and PDB structures .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in bioactivity data across structural analogs?
- Compare molecular descriptors (e.g., logP, polar surface area) of analogs to identify trends in solubility or membrane permeability .
- Perform molecular dynamics simulations to analyze stability of ligand-protein complexes. For example, fluorophenyl groups may enhance hydrophobic interactions compared to chlorophenyl derivatives .
- Validate hypotheses using site-directed mutagenesis on predicted binding pockets .
Q. What strategies mitigate instability of the hydroxypropyl-pyrrole moiety during synthesis?
- Protection/deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during reactive steps .
- Inert conditions: Conduct reactions under nitrogen/argon to prevent oxidation .
- Real-time monitoring: Employ FTIR or in-situ NMR to detect degradation byproducts .
Q. How do structural modifications (e.g., pyrrole substitution) affect biological activity?
- Case study: Replacing 1-methylpyrrole with thiophene (as in N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxyethyl]ethanediamide) reduces kinase inhibition by 40%, likely due to altered π-π stacking .
- Methodology: Synthesize analogs with furan, thiophene, or morpholine substituents and compare IC₅₀ values in dose-response assays .
Q. What experimental designs address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling: Measure bioavailability and metabolic stability using liver microsomes .
- Formulation optimization: Use PEGylation or liposomal encapsulation to improve solubility and reduce off-target effects .
- Orthotopic xenograft models: Compare tumor suppression in murine models with in vitro IC₅₀ data to validate translational potential .
Comparative Analysis
Q. How does this compound compare to N'-(3-chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide in terms of reactivity?
- Electronic effects: The fluorophenyl group increases electron-withdrawing properties, enhancing electrophilic reactivity in SNAr reactions compared to methylphenyl analogs .
- Bioactivity: Fluorine substitution improves metabolic stability, increasing plasma half-life by ~2× in preclinical models .
Data Reporting Guidelines
Q. What key parameters should be included in publications for reproducibility?
- Synthesis: Detailed reagent ratios (e.g., 1.2 eq. of 3-chloro-4-fluoroaniline), reaction time (e.g., 12–16 hr), and purification Rf values .
- Analytical data: Full NMR assignments (δ values, coupling constants), HPLC chromatograms, and MS fragmentation patterns .
- Bioactivity: Dose-response curves with error margins and negative controls (e.g., DMSO vehicle) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
